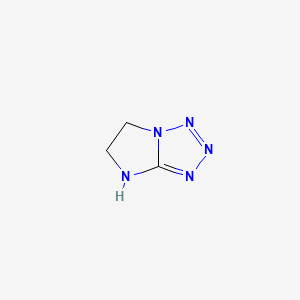

3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-

Beschreibung

Context within Fused Heterocyclic Chemistry and Nitrogen-Rich Compounds

Fused heterocyclic compounds are a major focus of research in organic chemistry due to their prevalence in natural products and their wide range of applications. The fusion of different heterocyclic rings can lead to novel chemical scaffolds with unique three-dimensional shapes and electronic properties. Nitrogen-rich compounds, in particular, are of significant interest due to their potential as high-energy materials and their diverse pharmacological activities. rsc.org The high nitrogen content often imparts thermal stability and a high heat of formation. rsc.org The imidazole (B134444) and tetrazole rings are both well-known "azoles," five-membered aromatic heterocycles containing nitrogen atoms. nih.gov Their fusion into a single framework creates a system with a high density of nitrogen atoms, a key characteristic of this class of compounds.

Significance of the Imidazotetrazole Ring System in Organic Synthesis and Design

The imidazotetrazole ring system is a compelling target in organic synthesis and drug design. Imidazole and its derivatives are fundamental components of many biologically active molecules and are known to participate in a wide array of biological processes. rsc.orgnih.gov Similarly, the tetrazole ring is often used in medicinal chemistry as a bioisostere for the carboxylic acid group, offering similar acidity and spatial arrangement but with improved metabolic stability. nih.govacs.org

The fusion of these two pharmacologically significant rings into a single, rigid scaffold presents opportunities for the design of novel therapeutic agents. The specific arrangement of nitrogen atoms in the imidazotetrazole core provides multiple sites for hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. nih.gov The development of synthetic routes to this fused system is a key area of academic research, aiming to provide access to a library of derivatives for biological screening.

Scope of Academic Research on Fused Imidazotetrazoles

Academic research on fused imidazotetrazoles, while not as extensive as for some other heterocyclic systems, is growing. Studies in this area typically focus on the development of novel synthetic methodologies to construct the fused ring system. A common strategy involves the cyclization of appropriately functionalized imidazole precursors. For instance, the reaction of 2-chloro-4,5-dihydro-1H-imidazole with 1-arylhydrazinecarbonitriles has been shown to yield related fused imidazo[2,1-c] researchgate.netsemanticscholar.orgtriazol-3(5H)-imines. nih.gov While not the exact imidazotetrazole system, this illustrates a general synthetic approach that could be adapted.

Another area of investigation is the exploration of the chemical properties and reactivity of the imidazotetrazole scaffold. This includes studying its stability, aromaticity, and propensity to undergo further chemical transformations. Furthermore, computational studies are often employed to predict the structural and electronic properties of these molecules, aiding in the design of new derivatives with desired characteristics. mdpi.com A significant portion of the research is also dedicated to the synthesis and biological evaluation of various substituted imidazotetrazole analogs for potential applications in medicine. researchgate.net

Detailed Research Findings

While specific research data for 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- is limited in publicly available literature, studies on analogous fused imidazole and tetrazole systems provide valuable insights. For example, the synthesis of tetrazole-fused imidazopyridines has been reported, with some derivatives showing promising anticancer activity. researchgate.net The characterization of these and other related compounds often involves a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for an Analogous Fused Imidazole System (7-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.netsemanticscholar.orgtriazol-3(5H)-imine) nih.gov

| Spectroscopic Data | Value |

| ¹H-NMR (ppm) | |

| NH (imidazoline ring) | 5.45-6.33 (broad singlet) |

| CH₂-CH₂ (fused rings) | 3.38-4.79 |

| IR (cm⁻¹) | |

| N-H | Data not specified |

| C=N | Data not specified |

Table 2: Selected Bond Lengths and Angles for an Analogous Fused Imidazo-Triazole Crystal Structure nih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| N13-H···N1 (intramolecular H-bond) | 2.4 |

| **Bond Angles (°) ** | |

| Sum of valence angles at N13 | 343.4 |

The synthesis of various heterocyclic compounds containing imidazole and tetrazole rings often involves multi-step reaction sequences. A common approach for tetrazole synthesis is the [2+3] cycloaddition of an azide (B81097) with a nitrile. For fused imidazoles, methods like the Marckwald reaction, which involves the reaction of α-amino ketones with thiocyanates followed by desulfurization, have been employed. semanticscholar.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-imidazo[2,1-e]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c1-2-8-3(4-1)5-6-7-8/h1-2H2,(H,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZGQYPYGTZUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=N2)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216441 | |

| Record name | 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-43-7 | |

| Record name | 5,6-Dihydro-3H-imidazo(1,2-d)tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC141014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDRO-3H-IMIDAZO(1,2-D)TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J202FK9BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Fundamental Reactivity of the 3h Imidazo 1,2 D Tetrazole, 5,6 Dihydro System

Mechanistic Pathways for Imidazotetrazole Ring Formation

The construction of the fused imidazotetrazole ring system can be achieved through several synthetic strategies. The mechanistic underpinnings of these formations are rooted in fundamental organic reactions, including cycloadditions and rearrangements.

One of the most powerful and widely utilized methods for the formation of tetrazole rings is the [3+2] cycloaddition between an azide (B81097) and a nitrile. nih.gov In the context of the 5,6-dihydro-3H-imidazo(1,2-d)tetrazole system, an intramolecular variant of this reaction is the key ring-forming step.

The process commences with a precursor molecule that contains both an azide and a nitrile functionality, positioned appropriately to facilitate intramolecular cyclization. For the synthesis of the target molecule, a suitable precursor would be a 2-(azidoethyl)imidazoline derivative. The reaction proceeds via a concerted 1,3-dipolar cycloaddition mechanism. researchgate.net The azide acts as the 1,3-dipole, and the nitrile serves as the dipolarophile.

The mechanism involves the simultaneous formation of two new sigma bonds as the terminal nitrogen of the azide attacks the nitrile carbon, and the other terminal nitrogen of the azide attacks the nitrile nitrogen. This concerted process is thermally allowed and leads directly to the formation of the fused tetrazole ring. Computational studies on analogous systems, such as the formation of 5H-pyrrolo[1,2-d]tetrazoles from azidobutenenitriles, have been used to determine the energetics and transition states of such cyclizations. researchgate.net

Table 1: Key Steps in Intramolecular Cycloaddition for Imidazotetrazole Formation

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Precursor Synthesis | A suitable imidazoline (B1206853) derivative bearing an azidoalkyl side chain at the N-1 position and a nitrile group. |

| 2 | Thermal Activation | The molecule adopts a conformation that brings the azide and nitrile groups into proximity. |

| 3 | [3+2] Cycloaddition | A concerted, pericyclic reaction forms the tetrazole ring in a single step, passing through a five-membered transition state. |

| 4 | Product Formation | The stable, fused 5,6-dihydro-3H-imidazo(1,2-d)tetrazole ring system is formed. |

This synthetic route is highly efficient due to the intramolecular nature of the reaction, which is entropically favored over intermolecular counterparts.

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgresearchgate.net This rearrangement is particularly relevant in fused nitrogen-containing heterocycles and can be a potential pathway or a competing reaction in the synthesis and transformation of imidazotetrazole systems. nih.gov

The general mechanism for the Dimroth rearrangement is often described by the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) sequence. nih.gov In the context of a fused tetrazole system, the rearrangement could be initiated by the attack of a nucleophile (such as a hydroxide (B78521) ion in basic media or water in acidic media) on an electrophilic carbon atom of the imidazole (B134444) or an adjacent ring. benthamscience.com

A plausible sequence for a Dimroth-type rearrangement in a related fused system involves:

Nucleophilic Addition: A nucleophile attacks an electrophilic carbon in the heterocyclic system.

Ring Opening: The initial adduct undergoes cleavage of one of the rings, typically the one rendered more susceptible to opening by the nucleophilic attack. This results in a more flexible, open-chain intermediate.

Rotation and Recyclization: The open-chain intermediate can undergo conformational changes, including rotation around single bonds. A subsequent intramolecular cyclization occurs, where a different nitrogen atom acts as the nucleophile, leading to a new, rearranged heterocyclic core.

Studies on fused 1,2,4-triazolo[4,3-c]pyrimidines have shown their rearrangement into the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers under various conditions. benthamscience.com The driving force for the rearrangement is the formation of a more stable isomeric product. researchgate.net For the imidazo[1,2-d]tetrazole system, while not explicitly documented, such rearrangements are mechanistically feasible, particularly under hydrolytic conditions, and could lead to isomeric fused heterocycles.

The reactivity of the 5,6-dihydro-3H-imidazo(1,2-d)tetrazole core towards nucleophiles and electrophiles is dictated by the electronic distribution within the fused ring system. The imidazole moiety is generally electron-rich, while the tetrazole ring is electron-deficient due to the high number of electronegative nitrogen atoms.

Nucleophilic Substitution: The imidazotetrazole core itself is relatively electron-rich and not highly susceptible to direct nucleophilic attack unless activated. However, if the ring system is substituted with good leaving groups (e.g., halogens), nucleophilic aromatic substitution (SNAr) can occur. rsc.orgresearchgate.net The reaction would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the leaving group to restore the aromatic system. youtube.com The presence of electron-withdrawing groups on the ring system would activate it towards nucleophilic attack. youtube.com

Electrophilic Substitution: The imidazole portion of the fused system is more susceptible to electrophilic attack than the tetrazole ring. Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are expected to occur preferentially on the imidazole ring. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds in two steps:

Attack by the Aromatic Ring: The π-system of the imidazole ring acts as a nucleophile, attacking the electrophile (E+). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Table 2: Predicted Reactivity of the Imidazotetrazole Core

| Reaction Type | Reagents | Expected Site of Reaction | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | Strong Nucleophile (e.g., RO-, RNH2) with a halogenated substrate | Carbon atom bearing the halogen | Addition-Elimination (SNAr) |

| Electrophilic Substitution | Electrophile (e.g., Br2/FeBr3, HNO3/H2SO4) | Imidazole ring | Formation of a sigma complex, followed by deprotonation |

Ring Transformations and Chemical Stability

The fused imidazotetrazole system can undergo various transformations that involve the cleavage or contraction of its constituent rings, reflecting its inherent chemical stability and reactivity.

A key aspect of tetrazole chemistry is the ring-chain tautomerism, where the tetrazole ring exists in equilibrium with an open-chain azido-imine form. wikipedia.org This equilibrium is particularly important in fused systems, where it can be influenced by substituents and reaction conditions. researchgate.netacs.org

Azide-Tetrazole Equilibrium: Fused tetrazoles, such as tetrazolo[1,5-a]pyridines, are in equilibrium with their 2-azidopyridine (B1249355) isomers. scilit.com This equilibrium allows the fused tetrazole to react as a masked azide. This property can be exploited in various synthetic transformations, such as click reactions where the fused tetrazole acts as the azide component. scilit.com

Nucleophile-Induced Ring Cleavage: The tetrazole ring in fused systems can be susceptible to cleavage by strong nucleophiles. The reaction often proceeds through the azido-imine tautomer. For example, the reaction of fused tetrazoles with hydrazines can lead to recyclization, yielding different heterocyclic systems through cleavage of the tetrazole ring and elimination of nitrogen. This process is a valuable method for synthesizing other nitrogen-containing heterocycles.

The mechanism likely involves nucleophilic attack on a carbon atom of the ring system, leading to the opening of the tetrazole ring. The resulting intermediate can then undergo further reactions, such as intramolecular cyclization, to form a new, more stable heterocyclic product.

While specific examples of oxidative ring contraction for the 5,6-dihydro-3H-imidazo(1,2-d)tetrazole system are not extensively documented, oxidative processes in related imidazo-fused heterocycles can lead to significant structural modifications, including ring opening or the formation of new fused systems. rsc.orgresearchgate.net

Oxidative conditions can lead to the cleavage of C-C or C-N bonds within the heterocyclic framework. For instance, the oxidative deformylative halogenation of carbaldehyde imidazo-fused heterocycles can, at high temperatures, lead to ring opening via C-C bond cleavage. rsc.org In other cases, oxidative fusion reactions can be used to build an imidazole ring onto another heterocyclic core. researchgate.net

A hypothetical oxidative ring contraction could proceed through several mechanistic steps:

Oxidation: An oxidizing agent could introduce an oxygen atom into the ring, for example, by forming an N-oxide or hydroxylating a carbon atom.

Rearrangement: The oxidized intermediate could then undergo a rearrangement, such as a Wolff-type rearrangement if a diazoketone were formed, leading to the expulsion of a small molecule (like CO or N2) and contraction of the ring.

Recyclization: The resulting intermediate could then cyclize to form a new, smaller ring system.

These types of transformations highlight the potential for the imidazotetrazole scaffold to serve as a precursor for other novel heterocyclic structures under specific oxidative conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- |

| 2-(azidoethyl)imidazoline |

| 5H-pyrrolo[1,2-d]tetrazole |

| 1,2,4-triazolo[4,3-c]pyrimidine |

| 1,2,4-triazolo[1,5-c]pyrimidine |

| tetrazolo[1,5-a]pyridine |

Tautomeric Equilibria and Regioisomerism of Tetrazole Components

The 5,6-dihydro-3H-imidazo[1,2-d]tetrazole system is characterized by a significant tautomeric relationship, specifically a ring-chain tautomerism between the fused tetrazole form and an open-chain azido-imidazoline form. This is a specific case of the well-documented azido-tetrazole equilibrium observed in many nitrogen-containing heterocycles. wordpress.comnih.gov

The equilibrium involves the reversible electrocyclic ring-closure of an azidoazomethine (the azido-imidazoline) to form the tetrazole ring. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the solvent, and the temperature. nih.gov

Regioisomers and Tautomers:

The core structure of 5,6-dihydro-3H-imidazo[1,2-d]tetrazole is a fused bicyclic system. The tetrazole ring itself can, in principle, exist in different isomeric forms. However, the most critical equilibrium for this compound is the one between the closed tetrazole ring and the open-chain 2-azido-4,5-dihydro-1H-imidazole tautomer.

3H-Imidazo[1,2-d]tetrazole, 5,6-dihydro- (Closed Form): This is the fused heterocyclic system. Theoretical studies on related fused tetrazoles suggest that the formation of the tetrazole ring often leads to an increase in stability due to the creation of an additional aromatic ring system. rsc.org

2-Azido-4,5-dihydro-1H-imidazole (Open Form): This is the corresponding azidoazomethine tautomer. Electron-withdrawing groups on the heterocyclic ring would be expected to favor this open-chain form. wordpress.com

| Form | Structure | Key Characteristics | Favored By |

|---|---|---|---|

| Closed-Chain (Tetrazole) | 5,6-dihydro-3H-imidazo[1,2-d]tetrazole | Fused bicyclic system, potentially more stable due to ring formation. | Hydrogen and normal organic substituents. wordpress.com |

| Open-Chain (Azide) | 2-Azido-4,5-dihydro-1H-imidazole | Flexible azidoazomethine structure. | Electron-withdrawing groups, certain solvents. wordpress.comnih.gov |

Kinetics and Thermodynamics of Imidazotetrazole Reactions

Detailed experimental kinetic and thermodynamic data for the 5,6-dihydro-3H-imidazo[1,2-d]tetrazole system are not extensively documented in publicly available literature. However, insights can be drawn from computational studies and experimental findings on analogous azido-tetrazole equilibria in other heterocyclic systems.

The interconversion between the tetrazole and azido (B1232118) forms is a key reaction. The kinetics of this process are governed by the activation energy barrier for the electrocyclization and ring-opening reactions.

Thermodynamic Stability:

Computational studies on similar azido-triazole systems have shown that isomerization from an azide to a tetrazole generally leads to an increase in stability. rsc.org The stability is also influenced by substituent effects. Electron-donating groups tend to stabilize the tetrazole form, while electron-withdrawing groups can favor the azido form. nih.gov

Kinetic Considerations:

The rate of interconversion between the tautomers is temperature-dependent. The activation barriers for the ring-opening of tetrazoles to azidoimines have been reported to be in the range of 36-44 kcal/mol in related systems. researchgate.net The azide-tetrazole isomerization is generally found to be a much easier process than other types of tautomerization, such as 1H/2H tautomerism within the tetrazole ring itself. rsc.org

The kinetics of reactions involving the 5,6-dihydro-3H-imidazo[1,2-d]tetrazole system will be heavily influenced by the position of the tautomeric equilibrium. For instance, in reactions like the copper-catalyzed azide-alkyne cycloaddition (click chemistry), a compound that exists predominantly in the tetrazole form may exhibit significantly reduced reactivity compared to its open-chain azide tautomer. nih.govnih.gov The reaction may proceed through the small fraction of the azide form present at equilibrium, or conditions may need to be altered to shift the equilibrium towards the reactive azide tautomer.

Below is a table summarizing the general thermodynamic and kinetic expectations for the tautomeric equilibrium, based on analogous systems.

| Parameter | General Observation in Analogous Systems | Implication for 5,6-dihydro-3H-imidazo[1,2-d]tetrazole |

|---|---|---|

| ΔG° (Tautomerization) | Often negative for azide to tetrazole conversion, indicating the tetrazole is more stable. rsc.org | The fused tetrazole form is likely to be the thermodynamically preferred isomer at equilibrium. |

| Activation Energy (Ea) | Activation barriers for ring-opening are significant but surmountable. researchgate.net The azide-tetrazole isomerization is kinetically more facile than other tautomerizations. rsc.org | The interconversion between the tetrazole and azido forms is expected to be a dynamic process, with the rate being sensitive to temperature. |

| Solvent Effects | The position of the equilibrium can be influenced by the solvent polarity and hydrogen bonding capacity. nih.gov | The ratio of the closed to open form can likely be tuned by the choice of solvent, which in turn would affect its reactivity in different chemical transformations. |

| Substituent Effects | Electron-donating groups stabilize the tetrazole form, while electron-withdrawing groups favor the azide form. nih.gov | Substituents on the imidazoline ring would be expected to modulate the tautomeric equilibrium and, consequently, the chemical reactivity of the system. |

Structural Characterization and Chemical Modifications of the 3h Imidazo 1,2 D Tetrazole, 5,6 Dihydro Core

Derivatives with Varied Substitution Patterns

The 3H-Imidazo[1,2-d]tetrazole, 5,6-dihydro- core offers multiple sites for substitution, allowing for the generation of a diverse library of derivatives. While specific research on this exact scaffold is not extensively documented, patterns of substitution can be inferred from studies on analogous imidazo-fused and tetrazole-containing heterocycles. Modifications are typically aimed at modulating the molecule's physicochemical properties.

Key positions for substitution include the atoms of the imidazole (B134444) and tetrazole moieties that are not involved in the ring fusion. Based on related structures, derivatives can be synthesized with a variety of functional groups. For instance, drawing parallels from research on similar fused systems, aryl groups can be introduced, which can then be further functionalized. nih.govnih.gov

Table 1: Potential Substitution Patterns on the 3H-Imidazo[1,2-d]tetrazole, 5,6-dihydro- Core

| Position of Substitution | Type of Substituent | Potential Functional Groups | Rationale/Example from Analogous Systems |

| Imidazole Moiety | N-alkylation/arylation | Alkyl, Aryl, Heteroaryl | Modification of starting imidazolidine (B613845) precursors. |

| Imidazole Moiety | C-substitution | Alkyl, Halogen, Cyano | Functionalization of the imidazole ring before cyclization. |

| Tetrazole Moiety | N-alkylation | Alkyl, Benzyl, Substituted Phenyl | Alkylation of the tetrazolate anion is a common reaction, leading to regioisomers. mdpi.com |

| Overall Structure | Appended Rings | Fused heterocycles | Introduction of additional rings via cyclocondensation reactions. researchgate.net |

Synthesis of Diverse 3H-Imidazo[1,2-d]tetrazole, 5,6-dihydro- Derivatives

The synthesis of derivatives of this bicyclic system can be approached by modifying the constituent rings either before or after the formation of the fused core.

Modification of the Imidazole Moiety

The functionalization of the imidazole portion of the molecule often begins with a substituted precursor. The synthesis of related imidazo-fused systems frequently utilizes substituted 2-chloro-4,5-dihydro-1H-imidazole or imidazolidine-2-thione as starting materials. nih.govresearchgate.net By employing precursors that already bear the desired functional groups, these substituents can be incorporated into the final fused product.

Another strategy involves the direct functionalization of the imidazo[1,2-d]tetrazole core, although this can be challenging due to the potential for competing reactions on the tetrazole ring. The imidazole ring contains a nitrogen atom with a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack. nih.gov

Functionalization of the Tetrazole Moiety

The tetrazole ring itself is central to many synthetic strategies. The most common method for forming a 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often using reagents like sodium azide. researchgate.netresearchgate.net To construct the 3H-imidazo[1,2-d]tetrazole, 5,6-dihydro- system, a plausible route involves the reaction of an azide with a precursor containing a cyano group attached to the imidazole nitrogen.

Once the tetrazole ring is formed, it can be functionalized, most commonly through N-alkylation. The tetrazole ring is acidic and can be deprotonated by a base to form a tetrazolate anion. mdpi.com This anion can then react with an alkylating agent. This reaction, however, typically yields a mixture of N1 and N2-substituted regioisomers, the ratio of which can be influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, and reaction conditions. mdpi.com

Introduction of Bridging or Fused Heterocyclic Rings to the Core

Expanding the 3H-imidazo[1,2-d]tetrazole, 5,6-dihydro- core into more complex polycyclic systems is a strategy to explore broader chemical space. This can be achieved through cyclocondensation reactions where functional groups on the core structure react with bifunctional reagents to build a new ring. For example, research on imidazo[4,5-e]thiazolo[3,2-b]triazines demonstrates how a fused imidazole system can undergo further cyclization to create a tricyclic structure. beilstein-journals.org Similarly, the synthesis of (benz)imidazo[2,1-b]pyrimido[4,5-d] nih.govresearchgate.netthiazine derivatives involves the one-pot cyclocondensation of a substituted pyrimidine (B1678525) with imidazolidine-2-thione. researchgate.net These methodologies suggest that a suitably functionalized 3H-imidazo[1,2-d]tetrazole, 5,6-dihydro- derivative could serve as a building block for more elaborate fused heterocyclic systems. researchgate.netscilit.comresearchgate.net

Isomeric Forms and Their Chemical Behavior

The 3H-imidazo[1,2-d]tetrazole, 5,6-dihydro- system can exist in various isomeric forms, primarily due to tautomerism associated with the tetrazole ring.

Prototropic Tautomerism: The tetrazole ring, when a hydrogen atom is present, typically exists as a mixture of tautomers. For a 5-substituted tetrazole, the proton can reside on either the N1 or N2 position, leading to 1H- and 2H-tautomers. nih.gov The name "3H-Imidazo[1,2-d]tetrazole, 5,6-dihydro-" specifies the tautomeric form where the proton is on the nitrogen atom at position 3 of the fused system. The relative stability and prevalence of these tautomers are influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature. mdpi.com The 1H-tautomer is generally the more predominant form in solution for simple 5-substituted tetrazoles. mdpi.com

Ring-Chain Tautomerism: A well-documented phenomenon in the chemistry of fused tetrazoles is the equilibrium between the cyclic tetrazole form and an open-chain azido-heterocycle form. researchgate.netresearchgate.net In this case, the 3H-imidazo[1,2-d]tetrazole, 5,6-dihydro- ring could potentially exist in equilibrium with an azido-imidazoline precursor. This equilibrium is highly dependent on the specific structure, solvent, temperature, and the electronic properties of any substituents. For many heteroaromatic systems, the fused tetrazole form is thermodynamically more stable than the azido (B1232118) form. researchgate.net

Regioisomerism: As mentioned in the synthesis section, functionalization of the tetrazole ring, particularly through alkylation, can lead to the formation of stable regioisomers. Alkylation of the tetrazolate anion can produce both N2- and N3-substituted derivatives of the imidazo[1,2-d]tetrazole core. Separating these isomers can be a significant synthetic challenge.

Table 2: Isomeric Forms Relevant to the 3H-Imidazo[1,2-d]tetrazole, 5,6-dihydro- Scaffold

| Isomer Type | Description | Key Characteristics |

| Prototropic Tautomers | Different locations of a proton on the tetrazole ring nitrogens (e.g., 2H, 3H). | Equilibrium is sensitive to solvent, temperature, and substituents. Affects pKa and hydrogen bonding capabilities. mdpi.com |

| Ring-Chain Tautomers | Equilibrium between the fused tetrazole ring and an open-chain azido-imidazoline. | The position of the equilibrium is a key indicator of the system's stability. The tetrazole form is often more stable. researchgate.netresearchgate.net |

| Regioisomers | Result from substitution at different nitrogen atoms of the tetrazole ring (e.g., N-2 vs. N-3 alkylation). | These are distinct, separable compounds with different physical and chemical properties. Their formation ratio depends on reaction conditions. mdpi.com |

Theoretical and Computational Chemistry Approaches to 3h Imidazo 1,2 D Tetrazole, 5,6 Dihydro

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic characteristics and bonding nature of 5,6-dihydro-3H-imidazo[1,2-d]tetrazole is fundamental to predicting its reactivity and properties. Computational chemistry provides powerful tools to probe these aspects at a molecular level.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For 5,6-dihydro-3H-imidazo[1,2-d]tetrazole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be the standard approach to determine its ground state properties. researchgate.net

These calculations would yield an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional structure of the molecule. For instance, the planarity of the fused ring system and the conformation of the dihydro- portion would be accurately determined.

Hypothetical DFT-Calculated Ground State Properties of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-

| Property | Predicted Value/Characteristic |

|---|---|

| Optimized Geometry | Fused ring system likely near-planar, with the dihydro- portion adopting a specific conformation. |

| Key Bond Lengths (Å) | C-N and N-N bond lengths within the tetrazole and imidazole (B134444) rings would be intermediate between single and double bonds. |

| Key Bond Angles (°) | Ring angles would reflect the strain and electronic nature of the fused system. |

| Dipole Moment (Debye) | A non-zero dipole moment would be expected due to the asymmetry and presence of multiple nitrogen atoms. |

This table is illustrative and not based on published experimental or computational data for the specific compound.

Aromaticity Assessment of the Fused Ring System

The concept of aromaticity is central to the stability and reactivity of cyclic compounds. For the fused imidazo[1,2-d]tetrazole ring system, its aromatic character would be a key determinant of its chemical behavior. Computational methods to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the rings. Negative NICS values are indicative of aromatic character. It would be expected that the five-membered rings exhibit some degree of aromaticity. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric parameters (bond lengths) of the ring system. A HOMA value approaching 1 suggests a high degree of aromaticity.

Electron Localization Function (ELF): This analysis provides insight into the electron delocalization within the ring system, a hallmark of aromaticity.

Assessing the aromaticity of the individual imidazole and tetrazole rings within the fused system would reveal the electronic interplay between them.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. A computational analysis would provide the energies and spatial distributions of the HOMO and LUMO for 5,6-dihydro-3H-imidazo[1,2-d]tetrazole.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. The distribution of the HOMO would indicate the regions of the molecule most likely to act as an electron donor (nucleophilic sites), while the LUMO distribution would highlight the electron-accepting regions (electrophilic sites). In many nitrogen-rich heterocycles, the lone pairs on the nitrogen atoms contribute significantly to the HOMO.

Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Predicted Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | (Hypothetical Value) | Primarily on the nitrogen atoms of the tetrazole and imidazole rings. |

| LUMO | (Hypothetical Value) | Distributed over the π-system of the fused rings. |

| HOMO-LUMO Gap | (Hypothetical Value) | Would determine the kinetic stability and reactivity profile. |

This table is for illustrative purposes only, as specific computational data for this compound is not available.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Barriers

For any proposed synthesis of 5,6-dihydro-3H-imidazo[1,2-d]tetrazole, computational methods could be used to identify the transition state (TS) structures along the reaction pathway. The transition state is the highest energy point on the reaction coordinate and represents the "point of no return" for a chemical transformation.

By calculating the energy of the reactants, transition states, and products, a potential energy surface can be constructed. The energy difference between the reactants and the transition state is the activation energy barrier . A lower energy barrier corresponds to a faster reaction rate. Such calculations would be crucial for optimizing reaction conditions and understanding the feasibility of a synthetic route.

Reaction Coordinate Analysis for Complex Transformations

For more complex reactions, such as the cyclization to form the fused ring system, a detailed reaction coordinate analysis would be necessary. This involves mapping the energetic and structural changes as the molecule transforms from reactants to products. This analysis can reveal the presence of intermediates, which are stable species that exist in valleys along the reaction pathway.

By tracing the reaction coordinate, chemists can gain a step-by-step understanding of the bond-forming and bond-breaking processes. This level of detail is essential for explaining the regioselectivity and stereoselectivity of a reaction and for designing new, more efficient synthetic strategies.

Intermolecular Interactions and Molecular Recognition in Model Systems

The arrangement of nitrogen atoms and the mix of saturated and unsaturated components in 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- give rise to a variety of non-covalent interactions that are crucial for its potential role in molecular recognition and supramolecular chemistry.

Hydrogen Bonding Networks within Imidazotetrazoles and with Other Molecules

The 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- scaffold possesses both hydrogen bond donors and acceptors, enabling it to form intricate hydrogen bonding networks. The tetrazole ring, in particular, is a potent hydrogen bond acceptor due to the lone pairs on its sp2-hybridized nitrogen atoms. researchgate.net The imidazole portion also contributes to these interactions.

Computational studies on related tetrazole-containing heterocycles have demonstrated the significance of hydrogen bonding in their crystal packing and interaction with other molecules. nih.gov For instance, in various tetrazole derivatives, the nitrogen atoms of the tetrazole ring are the most favored sites for hydrogen bond formation. acs.org DFT calculations have been employed to determine the thermodynamic parameters of hydrogen bond complex formation in substituted tetrazoles. acs.org

In the context of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-, the N3 atom of the tetrazole ring and the unprotonated nitrogen of the imidazole ring are expected to be primary hydrogen bond acceptor sites. The N-H group of the tetrazole ring, if present in its tautomeric form, would act as a hydrogen bond donor. These interactions can occur with other molecules of the same compound, leading to self-assembly, or with external molecules such as solvents or biological macromolecules. The ability of tetrazoles to mimic the hydrogen bonding patterns of carboxylic acids is a well-documented example of bioisosterism. researchgate.netnih.gov

| Potential Hydrogen Bond Interactions in 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- | | :--- | :--- | | Donor | Acceptor | | Tetrazole N-H (tautomer) | Tetrazole N, Imidazole N, external acceptors (e.g., water, proteins) | | External donors (e.g., water, alcohols) | Tetrazole N atoms, Imidazole N atom |

Polar-π and Other Non-Covalent Interactions within the Fused System

Beyond classical hydrogen bonds, the fused ring system of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- is capable of engaging in other significant non-covalent interactions, such as polar-π and π-π stacking interactions. The electron-rich π-system of the imidazole ring and the polar nature of the tetrazole ring create opportunities for these interactions.

Quantum chemical analyses of model systems containing tetrazole rings have revealed the importance of electrostatic interactions in their binding with aromatic rings. nih.govresearchgate.net These polar-π interactions, where the electron-deficient region of one molecule interacts with the electron-rich π-system of another, can significantly influence molecular conformation and binding affinity. nih.gov In 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-, the tetrazole moiety can interact with aromatic residues in a biological target or with other aromatic molecules.

| Type of Non-Covalent Interaction | Interacting Moieties | Significance |

| Polar-π | Tetrazole ring and an aromatic ring | Stabilization of molecular complexes |

| π-π Stacking | Imidazole ring and another aromatic system | Contributes to crystal packing and self-assembly |

| van der Waals | Entire molecule | General intermolecular attraction |

Structure-Reactivity and Structure-Stability Relationships (Computational Perspective)

Computational chemistry provides valuable insights into how the structural features of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- influence its reactivity and stability. While direct computational studies on this specific molecule are scarce, principles derived from related systems can be applied.

The stability of the fused ring system can be assessed using computational methods like Density Functional Theory (DFT). These calculations can determine the molecule's heat of formation and strain energy. The fusion of the imidazole and tetrazole rings is expected to confer a degree of rigidity to the molecule. The dihydro- component, however, introduces some conformational flexibility.

From a reactivity standpoint, the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants. The nitrogen-rich nature of the tetrazole ring generally leads to a lower energy LUMO, making it susceptible to nucleophilic attack. Conversely, the lone pairs on the nitrogen atoms represent sites of high electron density (nucleophilic centers) and are prone to electrophilic attack or protonation.

Advanced Applications in Organic and Materials Chemistry

Role in Novel Heterocyclic Scaffold Design for Chemical Libraries

The 5,6-dihydro-3H-imidazo(1,2-d)tetrazole structure serves as a valuable and innovative scaffold in the design and synthesis of chemical libraries for drug discovery and high-throughput screening. Its fused bicyclic framework provides a rigid, three-dimensional topology that is distinct from more common, linear, or monocyclic structures, enabling exploration of new chemical space. ontosight.airesearchgate.net

The synthesis of derivatives is facilitated by modern organic chemistry techniques, particularly multicomponent reactions (MCRs). vulcanchem.com For instance, the Ugi tetrazole four-component reaction (UT-4CR) allows for the rapid assembly of complex molecules incorporating the tetrazole ring, enabling the creation of a diverse library of compounds from a set of simple starting materials. vulcanchem.com This building block approach, where pre-formed tetrazole-containing structures are incorporated into larger molecules, is a powerful strategy for generating novel, drug-like compounds that would be challenging to synthesize through traditional, stepwise methods. researchgate.netbeilstein-journals.org The unique structure and potential for straightforward modification make compounds like 5,6-dihydro-3H-imidazo(1,2-d)tetrazole and its analogues subjects of significant interest for developing new therapeutic agents. ontosight.ai

High-Energy Density Materials Development

The high nitrogen content of tetrazole-based compounds makes them a focus of research for High-Energy-Density Materials (HEDMs). These materials are sought for applications where a large amount of stored chemical energy needs to be released in a controlled manner. nih.gov The molecular formula for 5,6-dihydro-3H-imidazo(1,2-d)tetrazole is C₃H₅N₅, giving it a high nitrogen content of 63.04% by mass. nih.gov

Table 1: Chemical Properties of 5,6-dihydro-3H-imidazo(1,2-d)tetrazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₅N₅ | nih.gov |

| Molecular Weight | 111.11 g/mol | nih.gov |

Heterocyclic compounds with a high percentage of nitrogen are prime candidates for energetic materials because their decomposition often produces the thermodynamically stable dinitrogen (N₂) gas. researchgate.net This process releases a significant amount of energy, a key characteristic of explosives and propellants. Tetrazole derivatives are widely investigated as potential components in explosive formulations and rocket propellants due to their high heats of formation, high nitrogen content, and the generation of environmentally benign N₂ gas upon decomposition. nih.govnih.govacs.org The fused-ring structure of compounds like 5,6-dihydro-3H-imidazo(1,2-d)tetrazole can also contribute to higher density and thermal stability, which are critical performance and safety parameters for HEDMs. rsc.org While specific energetic data for this exact compound is not detailed in the provided context, the general class of nitrogen-rich fused heterocycles is a promising area for the development of thermally stable energetic materials. rsc.org

Table 2: Illustrative Energetic Properties of N-Rich Heterocyclic Compounds

| Compound | Formula | Nitrogen Content (%) | Thermal Stability (Td) | Application Area | Source |

|---|---|---|---|---|---|

| FOX-12 | C₂H₆N₆O₄ | 46.66% | 215 °C | Energetic Material | nih.gov |

| DATT | C₂H₄N₈ | 65.86% | 219 °C | Energetic Material | rsc.org |

| TATOT | C₂H₅N₉ | 71.64% | 245 °C | Energetic Material | rsc.org |

This table provides examples of related nitrogen-rich compounds to illustrate typical properties of HEDMs.

The same properties that make nitrogen-rich heterocycles suitable for propellants also make them useful for gas generator applications, such as those found in automotive airbags. Tetrazoles are considered promising candidates for this purpose due to their ability to produce large volumes of nitrogen gas upon decomposition. nih.govacs.org Their high burn rate and relative stability, coupled with the environmentally benign nature of their primary gaseous product (N₂), make them an attractive alternative to other gas-generating compositions. nih.govacs.org

Applications in Coordination Chemistry as Ligands

The 5,6-dihydro-3H-imidazo(1,2-d)tetrazole molecule is an excellent ligand for coordination chemistry. Both the imidazole (B134444) and tetrazole rings contain multiple nitrogen atoms that can act as electron-pair donors (Lewis bases), allowing them to coordinate with metal ions. researchgate.netekb.eg Tetrazolate anions, in particular, are known to coordinate readily with transition metal ions. nih.gov

The structure of 5,6-dihydro-3H-imidazo(1,2-d)tetrazole offers several potential coordination sites. The most basic and likely primary coordination site is the unsaturated nitrogen atom of the imidazole ring. nih.gov The nitrogen atoms of the tetrazole ring can also participate in binding. This multi-dentate character allows the molecule to act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials have potential applications in catalysis, gas storage, and the development of novel energetic coordination complexes. researchgate.netresearchgate.net

Bioisosteric Replacement in Chemical Design for Modulated Chemical Stability or Interaction Potential

In medicinal chemistry, the strategy of bioisosteric replacement involves substituting one atom or group in a biologically active compound with another that has broadly similar physical or chemical properties. openaccessjournals.com This is done to enhance potency, improve pharmacokinetic properties, or reduce toxicity. The tetrazole ring is a classic and widely used bioisostere, primarily for the carboxylic acid group. beilstein-journals.orgacs.orgopenaccessjournals.combohrium.comnih.gov

The 5-substituted 1H-tetrazole moiety has a pKa that is comparable to that of a carboxylic acid, and its planar, delocalized system occupies a similar space. nih.gov This allows it to mimic the interactions of a carboxylate group with biological targets like enzymes and receptors. bohrium.com A key advantage of this replacement is that the tetrazole ring is generally more metabolically stable than a carboxylic acid and can improve a drug's lipophilicity, potentially leading to better absorption and bioavailability. vulcanchem.combohrium.com

Furthermore, depending on its substitution pattern, the tetrazole ring can also act as a bioisostere for a cis-amide bond, a feature that is valuable in designing peptidomimetics. nih.govacs.org By incorporating the 5,6-dihydro-3H-imidazo(1,2-d)tetrazole scaffold into a molecule, chemists can leverage the tetrazole's bioisosteric properties to modulate the compound's stability and its binding interactions with biological targets, representing a powerful tool in rational drug design. researchgate.netnih.gov

Table 3: Bioisosteric Relationship of Tetrazole

| Original Group | Bioisosteric Replacement | Key Properties & Rationale | Source |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Similar acidity (pKa), planar geometry, and hydrogen bonding capacity. Offers increased metabolic stability and lipophilicity. | nih.govacs.orgbohrium.com |

| cis-Amide (-C(O)NH-) | 1,5-Disubstituted Tetrazole | Mimics the spatial arrangement and electronic properties of the cis-amide bond, which is important in peptide structure. | nih.govacs.org |

Future Research Directions and Emerging Trends in 3h Imidazo 1,2 D Tetrazole, 5,6 Dihydro Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- and its derivatives is expected to be heavily influenced by the principles of green chemistry. Current trends suggest a move away from hazardous reagents and harsh reaction conditions towards more sustainable and efficient processes.

One promising avenue is the adoption of multicomponent reactions (MCRs) , which offer a step- and atom-economical approach to complex molecules from simple starting materials in a single pot. benthamdirect.com For instance, a hypothetical MCR for the target compound could involve a reaction between a suitable cyclic guanidine (B92328) or amidine precursor, an azide (B81097) source, and a dielectrophilic component to construct the fused ring system in one go.

Another key area of development is the use of nanomaterial-based catalysts . These catalysts, owing to their high surface area-to-volume ratio and reusability, have shown great promise in the synthesis of tetrazole derivatives. nih.gov Future research could focus on designing specific nanocatalysts, such as magnetic nanoparticles functionalized with acidic or basic groups, to facilitate the cyclization steps leading to the imidazo[1,2-d]tetrazole core.

Furthermore, the exploration of green solvents like water, ionic liquids, or bio-based solvents such as ethyl lactate (B86563) is anticipated to become more prevalent. researchgate.net For the "5,6-dihydro" feature of the target compound, the enantioselective catalytic hydrogenation of the corresponding aromatic imidazo[1,2-d]tetrazole precursor is a critical area of future research. The use of ruthenium/N-heterocyclic carbene (NHC) catalysts, which have been successful in the enantioselective hydrogenation of imidazo[1,2-a]pyridines, could be adapted for this purpose, offering a direct and regioselective route to the saturated imidazole (B134444) portion of the molecule. nih.gov

| Proposed Sustainable Method | Key Features | Potential Starting Materials |

| Multicomponent Reaction (MCR) | High atom economy, step efficiency, reduced waste. benthamdirect.com | Cyclic amidine, sodium azide, α,β-unsaturated carbonyl compound. |

| Nanocatalysis | High efficiency, catalyst reusability, mild conditions. nih.gov | 2-aminoimidazoline, nitrile precursor, azide source. |

| Catalytic Hydrogenation | Enantioselective synthesis of the dihydro- moiety. nih.gov | Aromatic 3H-Imidazo(1,2-d)tetrazole. |

| Green Solvents | Reduced environmental impact, improved safety. researchgate.net | Use of water, ionic liquids, or bio-solvents in the above methods. |

Advanced Spectroscopic and Diffraction Techniques for Structural Resolution

A precise understanding of the three-dimensional structure of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- is fundamental for understanding its reactivity and potential applications. Future research will undoubtedly rely on a suite of advanced analytical techniques to achieve unambiguous structural and stereochemical assignments.

Single-crystal X-ray diffraction will remain the gold standard for determining the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. nii.ac.jpmdpi.com For chiral derivatives of 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-, X-ray crystallography is indispensable for assigning the absolute configuration. Detailed analysis of the crystal packing can reveal insights into hydrogen bonding networks and other non-covalent interactions that influence the material's properties. nii.ac.jp

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy will be a crucial tool for elucidating the structure in solution. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for assigning the proton and carbon signals of the fused ring system. For the dihydro- portion of the molecule, NOESY (Nuclear Overhauser Effect Spectroscopy) will be particularly important for determining the relative stereochemistry of substituents. The advent of single-scan 2D NMR techniques promises to accelerate this process, which is particularly useful for analyzing complex reaction mixtures or unstable intermediates. nih.gov

| Technique | Information Gained | Relevance to 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing. nii.ac.jpmdpi.com | Unambiguous confirmation of the fused ring structure and stereocenters. |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity of atoms (C-H, C-C), assignment of spectra. ajgreenchem.combeilstein-journals.org | Elucidation of the complete chemical structure in solution. |

| 2D-NMR (NOESY) | Through-space proximity of protons, relative stereochemistry. | Determination of the stereochemical arrangement on the dihydro-imidazole ring. |

| FTIR and Raman Spectroscopy | Vibrational modes of functional groups, hydrogen bonding. nii.ac.jp | Complementary data to confirm functional groups and study intermolecular interactions. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of novel chemical entities like 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-. These computational tools can significantly accelerate the discovery and optimization process. nih.govresearchgate.net

Predictive Modeling: ML algorithms, trained on large datasets of known molecules, can predict various properties of new compounds. repec.orgresearchgate.netnih.gov For the target imidazotetrazole, ML models could be developed to forecast its physicochemical properties (e.g., solubility, pKa), biological activity against various targets, and potential toxicity. This in silico screening can help prioritize the synthesis of derivatives with the most promising profiles, saving considerable time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By defining a target profile (e.g., high binding affinity to a specific enzyme, low toxicity), these models can propose novel derivatives of the 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- scaffold that are synthetically accessible.

| AI/ML Application | Description | Potential Impact on Research |

| Property Prediction | ML models forecast physicochemical, biological, and toxicity profiles. repec.orgresearchgate.netnih.gov | Prioritization of synthetic targets and reduction of experimental screening. |

| Reaction Outcome Prediction | AI algorithms predict reaction yields, products, and optimal conditions. specialchem.comchemcopilot.comaiche.org | Accelerated development of synthetic routes and functionalization strategies. |

| Retrosynthesis Analysis | AI suggests synthetic pathways for target molecules. | Facilitation of the synthesis of complex derivatives. |

| Generative Molecular Design | AI creates novel molecular structures with desired characteristics. | Discovery of new lead compounds based on the core scaffold. |

Exploration of Unexplored Reactivity Patterns and Transformations

The unique combination of a saturated imidazole and an aromatic tetrazole ring in 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- opens up a variety of avenues for exploring its chemical reactivity. Future research will likely focus on transformations that are not yet reported for this specific system but are known for related heterocycles.

C-H Functionalization: Direct functionalization of the C-H bonds on the imidazo[1,2-a]pyridine (B132010) core has been extensively studied, often using photoredox catalysis. nih.gov A key future direction will be to investigate the selective C-H functionalization of the 3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro- scaffold. This could lead to the introduction of various substituents (e.g., alkyl, aryl, cyano groups) at specific positions, rapidly diversifying the molecular architecture. mdpi.com

Cycloaddition Reactions: The tetrazole ring, while aromatic, can participate in certain types of cycloaddition reactions, sometimes involving a ring-opening to an azido-imine intermediate. wikipedia.org The interaction between the imidazole and tetrazole rings could lead to unique reactivity in [3+2] cycloaddition reactions with various dipolarophiles. youtube.comyoutube.com Exploring these reactions could yield novel, more complex heterocyclic systems.

Ring-Opening and Rearrangement Reactions: The stability of the fused ring system under various conditions (e.g., thermal, photochemical, acidic, basic) is an area ripe for investigation. It is plausible that under specific stimuli, the ring system could undergo rearrangement or ring-opening to form other heterocyclic structures. For instance, the Dimroth rearrangement is a known transformation in certain fused tetrazole systems and could potentially be induced in derivatives of the target compound. rsc.org

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

- Methodological Answer : Standardize solvent drying (e.g., molecular sieves for DMF) and catalyst loading. For example, sodium metabisulfite (11 mmol) in dry DMF under nitrogen ensured consistent yields (~90%) in benzimidazole syntheses . Document reaction parameters (e.g., stirring rate, cooling gradients) to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.